molecular formula C10H9N3O2S B1271442 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 675602-95-6

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B1271442
CAS No.: 675602-95-6
M. Wt: 235.26 g/mol
InChI Key: GVEJZEYQGIOTNB-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methyl-3-nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds like 4-methyl-3-nitrophenyl isocyanate are known to react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

It can be inferred from the related compound, 4-methyl-3-nitrophenyl isocyanate, which reacts with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group .

Pharmacokinetics

Related compounds like 4-methyl-3-nitrophenyl isocyanate have a boiling point of 113-118 °c/3 mmhg and a melting point of 51-54 °c . These properties could influence the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and extent of its reactions with target molecules. For instance, the related compound 4-Methyl-3-nitrophenyl isocyanate has a flash point of >230 °F , indicating that it may be sensitive to high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

    Reduction: 4-(4-Methyl-3-aminophenyl)-1,3-thiazol-2-amine.

    Substitution: Various halogenated derivatives of the thiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-(4-Methylphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(4-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-2-3-7(4-9(6)13(14)15)8-5-16-10(11)12-8/h2-5H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEJZEYQGIOTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374972
Record name 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-95-6
Record name 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-95-6
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